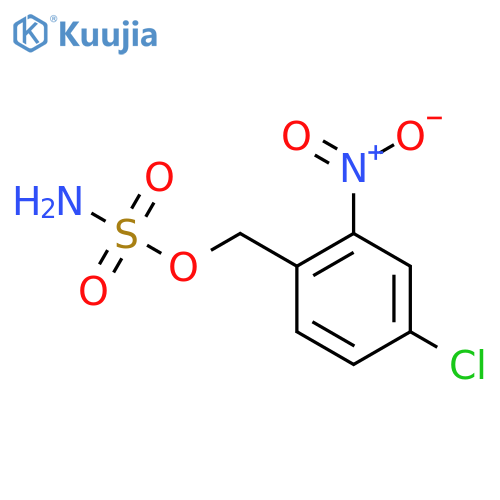Cas no 2228369-69-3 ((4-chloro-2-nitrophenyl)methyl sulfamate)

2228369-69-3 structure
商品名:(4-chloro-2-nitrophenyl)methyl sulfamate
(4-chloro-2-nitrophenyl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (4-chloro-2-nitrophenyl)methyl sulfamate
- EN300-1990716
- 2228369-69-3
-
- インチ: 1S/C7H7ClN2O5S/c8-6-2-1-5(4-15-16(9,13)14)7(3-6)10(11)12/h1-3H,4H2,(H2,9,13,14)
- InChIKey: ZBNDZPMDASPYJH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)[N+](=O)[O-])COS(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 265.9764202g/mol
- どういたいしつりょう: 265.9764202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 124Ų
(4-chloro-2-nitrophenyl)methyl sulfamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1990716-0.25g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1990716-1g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1990716-5g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-1990716-2.5g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1990716-0.5g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1990716-0.05g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1990716-1.0g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 1g |
$986.0 | 2023-05-31 | ||
| Enamine | EN300-1990716-5.0g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 5g |
$2858.0 | 2023-05-31 | ||
| Enamine | EN300-1990716-0.1g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1990716-10.0g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 10g |
$4236.0 | 2023-05-31 |
(4-chloro-2-nitrophenyl)methyl sulfamate 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
2228369-69-3 ((4-chloro-2-nitrophenyl)methyl sulfamate) 関連製品
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
